![molecular formula C15H23NO4 B2964164 叔丁基 N-[3-羟基-2-(4-甲氧基苯基)丙基]氨基甲酸酯 CAS No. 1824444-97-4](/img/structure/B2964164.png)

叔丁基 N-[3-羟基-2-(4-甲氧基苯基)丙基]氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

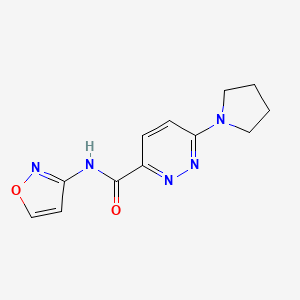

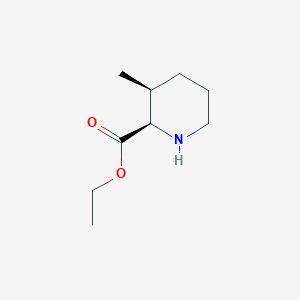

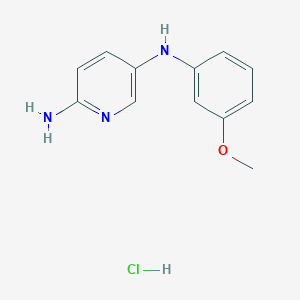

Tert-butyl N-[3-hydroxy-2-(4-methoxyphenyl)propyl]carbamate is a chemical compound with the molecular formula C15H23NO4 . It belongs to the class of carbamates, which have been widely used in chemical, pharmaceutical, and agricultural industries due to their diverse range of applications.

Molecular Structure Analysis

The molecular structure of this compound consists of a carbamate group attached to a tert-butyl group and a 3-hydroxy-2-(4-methoxyphenyl)propyl group . The molecular weight is 281.35 .Physical And Chemical Properties Analysis

This compound is a white solid. The molecular weight is 281.35 . Additional physical and chemical properties such as solubility, boiling point, and others are not provided in the search results.科学研究应用

有机合成构建基块

叔丁基(苯磺酰基)烷基-N-羟基氨基甲酸酯已被确认为有机合成中的多功能构建基块,能够通过与有机金属反应制备 N-(Boc)-保护的亚硝酮,从而产生 N-(Boc)羟胺。这些化合物作为进一步化学转化的中间体显示出巨大的潜力,突出了它们在复杂有机合成工艺中的效用 (Guinchard, Vallée, & Denis, 2005)。

生物活性化合物的合成

化合物叔丁基 5-氨基-4-((2-(二甲氨基)乙基)(甲基)氨基)-2-甲氧基苯基)氨基甲酸酯作为生物活性化合物(如癌症治疗药物奥希替尼 (AZD9291))合成中的重要中间体。已经开发出一种用于该化合物的快速合成方法,展示了其在促进治疗剂高效生产中的作用 (Zhao 等人,2017)。

定向锂化以获得功能化产物

已经探索了 N′-[2-(4-甲氧基苯基)乙基]-N,N-二甲基脲和叔丁基 [2-(4-甲氧基苯基)乙基]氨基甲酸酯的定向锂化,以实现对氮和邻位导向金属化基团的双重锂化。这种方法提供了一种高产率取代产物途径,表明这些氨基甲酸酯在为各种化学合成生成功能化分子方面的适用性 (Smith, El‐Hiti,& Alshammari, 2013)。

作用机制

Target of Action

The primary targets of tert-butyl N-[3-hydroxy-2-(4-methoxyphenyl)propyl]carbamate are β-secretase and acetylcholinesterase . These enzymes play crucial roles in the pathogenesis of Alzheimer’s disease, with β-secretase involved in the production of amyloid beta peptide (Aβ), and acetylcholinesterase in the breakdown of acetylcholine, a neurotransmitter essential for memory and learning .

Mode of Action

Tert-butyl N-[3-hydroxy-2-(4-methoxyphenyl)propyl]carbamate acts as an inhibitor of both β-secretase and acetylcholinesterase . By inhibiting β-secretase, it prevents the formation of Aβ, thereby reducing the aggregation and formation of fibrils from Aβ 1-42 . By inhibiting acetylcholinesterase, it increases the availability of acetylcholine in the brain, potentially improving cognitive function .

Biochemical Pathways

The compound’s action affects the amyloidogenic pathway, which is implicated in Alzheimer’s disease. By inhibiting β-secretase, it prevents the cleavage of amyloid precursor protein into Aβ, thereby reducing the formation of Aβ plaques . Additionally, by inhibiting acetylcholinesterase, it affects the cholinergic pathway, potentially enhancing cholinergic transmission .

Result of Action

The compound has shown a moderate protective effect in astrocytes against Aβ 1-42 due to a reduction in the TNF-α and free radicals observed in cell cultures . This suggests that it may have neuroprotective effects and potential therapeutic benefits in Alzheimer’s disease .

属性

IUPAC Name |

tert-butyl N-[3-hydroxy-2-(4-methoxyphenyl)propyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO4/c1-15(2,3)20-14(18)16-9-12(10-17)11-5-7-13(19-4)8-6-11/h5-8,12,17H,9-10H2,1-4H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEEIFYSOERYJAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(CO)C1=CC=C(C=C1)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 2-amino-4-(3-chloro-4-nitrophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate](/img/structure/B2964086.png)

![1,3-Dimethyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazole-4-carboxylic acid](/img/structure/B2964090.png)

![4-{4-[(3-Fluorophenyl)methyl]piperazin-1-yl}-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2964096.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-({2-[(methylsulfamoyl)methyl]phenyl}methyl)propanamide](/img/structure/B2964098.png)

![5-Fluoro-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-2-methoxybenzenesulfonamide](/img/structure/B2964099.png)